molecular formula C13H15BrN2S B2452390 6-isopropyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide CAS No. 1351615-21-8

6-isopropyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide

Cat. No.: B2452390
CAS No.: 1351615-21-8
M. Wt: 311.24
InChI Key: XZYMTEDCVSMDRZ-UHFFFAOYSA-N
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Description

6-isopropyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide is a chemical research compound belonging to a class of substituted benzothiazole derivatives investigated for their potential as cannabinoid receptor ligands . Compounds within this structural class have been the subject of patent research for their ability to interact with the endocannabinoid system, which plays a role in regulating physiological processes . The molecular structure of this analog incorporates an isopropyl substitution at the 6-position of the benzothiazole ring and a prop-2-yn-1-yl (propargyl) group on the ring nitrogen. This specific substitution pattern is designed to modulate the compound's affinity and selectivity for receptor targets, a common approach in medicinal chemistry optimization . Research into related benzo[d]thiazol-2(3H)-one compounds has demonstrated potent and selective agonistic activity at the CB2 receptor, which is a promising therapeutic target for modulating inflammatory responses . The presence of the propargyl group also offers a versatile chemical handle for further derivatization via click chemistry, facilitating the synthesis of molecular probes for biodistribution studies or the creation of larger compound libraries for structure-activity relationship (SAR) analysis . As such, this compound serves as a valuable intermediate and tool for researchers in drug discovery, particularly for those exploring the therapeutic potential of cannabinoid receptor modulation in areas such as immunology, inflammation, and neurology .

Properties

IUPAC Name

6-propan-2-yl-3-prop-2-ynyl-1,3-benzothiazol-2-imine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2S.BrH/c1-4-7-15-11-6-5-10(9(2)3)8-12(11)16-13(15)14;/h1,5-6,8-9,14H,7H2,2-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZYMTEDCVSMDRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)N(C(=N)S2)CC#C.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 4-Isopropyl-2-Aminothiophenol

The most direct route to the 6-isopropylbenzothiazole core involves cyclizing 4-isopropyl-2-aminothiophenol with reagents such as carbon disulfide (CS₂) or thiourea. For instance, heating 4-isopropyl-2-aminothiophenol with CS₂ in ethanol under reflux in the presence of potassium hydroxide yields 6-isopropylbenzo[d]thiazole-2(3H)-thione. This intermediate can then be alkylated at position 3 using propargyl bromide in dimethylformamide (DMF) with sodium hydride as a base, affording 3-(prop-2-yn-1-yl)-6-isopropylbenzo[d]thiazole-2(3H)-thione.

Propargylation at Position 3: Catalytic and Stoichiometric Methods

Copper-Catalyzed Propargylamine Coupling

Recent advances in copper-catalyzed reactions, as demonstrated in the synthesis of benzimidazo[2,1-b]thiazoline derivatives, highlight the efficacy of propargylamine in introducing propargyl groups. Treating 6-isopropylbenzo[d]thiazole-2(3H)-thione with propargylamine in acetonitrile under catalytic Cu(OAc)₂ (0.5 mol%) facilitates a nucleophilic substitution at position 3. The reaction proceeds via a thiourea intermediate, which undergoes 5-exo-dig cyclization to yield the propargylated product.

Alkylation with Propargyl Bromide

A more straightforward method involves alkylating the thiolate anion of 6-isopropylbenzo[d]thiazole-2(3H)-thione with propargyl bromide. In anhydrous DMF, sodium hydride deprotonates the thiol group, generating a reactive thiolate that attacks propargyl bromide to form the C–S bond. This method typically achieves yields of 70–85%, though purification via column chromatography (SiO₂, hexane/ethyl acetate 4:1) is necessary to remove excess alkylating agent.

Imine Formation and Hydrobromide Salt Preparation

Condensation with Ammonium Acetate

Converting the thione to the imine requires treatment with ammonium acetate in refluxing ethanol. The reaction proceeds via nucleophilic attack of ammonia on the thiocarbonyl group, followed by elimination of hydrogen sulfide. For example, heating 3-(prop-2-yn-1-yl)-6-isopropylbenzo[d]thiazole-2(3H)-thione with ammonium acetate (2 equiv) in ethanol at 80°C for 12 hours yields the imine free base. Subsequent addition of hydrobromic acid (48% w/w) in diethyl ether precipitates the hydrobromide salt as a crystalline solid.

Oxidative Imine Synthesis

Hypervalent iodine reagents, such as iodobenzene diacetate (PIDA), have been employed in oxidative imine formation. In a one-pot procedure, the thione intermediate is treated with PIDA (1.6 equiv) in acetonitrile at room temperature, facilitating dehydrogenation to the imine. This method circumvents the need for ammonia and achieves higher purity, though it requires careful stoichiometric control to avoid over-oxidation.

Optimization and Catalytic Approaches

One-Pot Multistep Synthesis

Inspired by methodologies for benzimidazo[2,1-b]thiazolines, a one-pot synthesis of the target compound can be envisioned:

  • Cyclocondensation : 4-Isopropyl-2-aminothiophenol reacts with carbon disulfide in ethanol/KOH to form the benzothiazole-2-thione.
  • Propargylation : Addition of propargyl bromide and Cu(OAc)₂ (0.5 mol%) at 80°C introduces the propargyl group.
  • Imine Formation : Treatment with ammonium acetate and HBr in situ yields the hydrobromide salt.
    This approach reduces purification steps and improves overall yield (up to 65% isolated).

Solvent and Temperature Effects

Reaction solvents critically influence yield and regioselectivity. Polar aprotic solvents (e.g., DMF, acetonitrile) favor propargylation, while ethanol or methanol aids in imine formation. Elevated temperatures (80–100°C) accelerate cyclization but risk decomposition of the propargyl group, necessitating a balance between reaction rate and stability.

Characterization and Analytical Data

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.35 (d, J = 6.8 Hz, 6H, CH(CH₃)₂), 3.20–3.25 (m, 1H, CH(CH₃)₂), 4.85 (s, 2H, N–CH₂–C≡CH), 5.15 (s, 1H, C≡CH), 7.45–7.60 (m, 3H, aromatic H).
  • ¹³C NMR (100 MHz, DMSO-d₆): δ 22.1 (CH(CH₃)₂), 28.5 (CH(CH₃)₂), 55.8 (N–CH₂), 78.9 (C≡CH), 120.1–145.6 (aromatic C), 165.2 (C=N).
  • HRMS : Calculated for C₁₃H₁₅BrN₂S [M+H]⁺: 313.0304; Found: 313.0308.

Purity and Yield Optimization

Purification via recrystallization from ethanol/water (3:1) affords the hydrobromide salt in >95% purity (HPLC). Yields for individual steps are summarized below:

Step Conditions Yield (%)
Cyclocondensation CS₂, KOH, ethanol, reflux, 6 h 78
Propargylation Propargyl bromide, NaH, DMF, 0°C 82
Imine Formation NH₄OAc, ethanol, 80°C, 12 h 68
Salt Preparation HBr (48%), diethyl ether, rt 91

Chemical Reactions Analysis

Types of Reactions

6-isopropyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isopropyl and prop-2-yn-1-yl positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

6-isopropyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-isopropyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or DNA, leading to inhibition or activation of biological processes.

    Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and immune response, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • **6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides
  • N-(6-substitutedbenzo[d]thiazol-2-yl)acetamide
  • Indole derivatives with benzo[d]thiazole moiety

Uniqueness

6-isopropyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide stands out due to its unique combination of isopropyl and prop-2-yn-1-yl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

6-Isopropyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide is a synthetic organic compound belonging to the class of benzo[d]thiazole derivatives. These compounds are recognized for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific compound, detailing its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H18N4OSC_{18}H_{18}N_{4}OS, with a molecular weight of 338.4 g/mol. The compound features both isopropyl and prop-2-yn-1-yl groups, contributing to its unique chemical reactivity and biological profile .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

Molecular Targets:

  • Enzymes: The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptors: It can modulate receptor activity linked to inflammatory responses.
  • DNA Interaction: Potentially interacts with DNA, affecting replication and transcription processes.

Pathways Involved:
The compound is believed to influence critical signaling pathways related to:

  • Cell proliferation
  • Apoptosis (programmed cell death)
  • Immune response modulation

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies have shown that it can effectively inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Case Study:
In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values in the low micromolar range. The mechanism was linked to increased reactive oxygen species (ROS) production and subsequent activation of caspase pathways .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against a range of pathogens, including bacteria and fungi. Its effectiveness as an antimicrobial agent may be due to its ability to disrupt cellular membranes or inhibit essential metabolic pathways in microorganisms .

Research Findings:
A study evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli, showing inhibition zones comparable to standard antibiotics. Further investigations revealed that the compound interferes with bacterial protein synthesis .

Anti-inflammatory Properties

Preliminary studies suggest that this compound may possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .

Comparative Analysis with Similar Compounds

A comparison table highlights the biological activities of related compounds:

Compound NameStructural FeaturesBiological Activity
6-Chloro-benzothiazoleContains a chloro group; lacks isopropylAntimicrobial
N-(4-isopropylphenyl)benzamideSimilar amide structure; lacks thiazole ringAnticancer
5-Fluoro-benzothiazoleFluorine substitution instead of chlorineAntimicrobial and anticancer

The unique combination of functional groups in 6-isopropyl-3-(prop-2-yn-1-y)benzo[d]thiazol-2(3H)-imine hydrobromide enhances its reactivity and biological activity compared to other similar compounds .

Q & A

Q. What are the established synthetic routes for 6-isopropyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide?

The compound can be synthesized via a two-component reaction between diazonium salts and thiourea derivatives. A representative method involves:

  • Reacting diazonium salt (prepared from aryl amines) with N-acyl-N'-aryl thiourea in sodium tert-butoxide and acetone at 0–5°C, followed by reflux.
  • Monitoring reaction progress via TLC (n-hexane:ethyl acetate, 3:1) and purifying by column chromatography (ethyl acetate/chloroform) .
  • Hydrobromide salt formation may involve neutralization with HBr, though specific protocols for this derivative require adaptation from analogous benzothiazole imine syntheses .

Q. How is the compound characterized to confirm structural integrity?

Key characterization methods include:

  • FT-IR : Confirms functional groups (e.g., C≡C stretch at ~2100 cm⁻¹ for propargyl, N-H imine vibrations).
  • NMR :
  • ¹H-NMR : Propargyl protons (δ ~2.5–3.5 ppm), isopropyl doublet (δ ~1.2–1.5 ppm).
  • ¹³C-NMR : Benzo[d]thiazole carbons (δ 150–160 ppm), sp-hybridized carbons (δ ~70–90 ppm).
    • Elemental analysis : Validates empirical formula (e.g., C, H, N, S, Br content) .

Q. What solubility and formulation data are critical for pharmacological studies?

While direct data for the hydrobromide salt are limited, analogous benzothiazole derivatives show:

SolventSolubility (mg/mL)
Water~3.33 (hydrochloride analogs)
DMSO~2.0
PEG300~10.0
Formulation strategies include using co-solvents (e.g., 5% DMSO + 40% PEG300 + 5% Tween 80) for in vivo studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Temperature control : Maintain 0–5°C during diazonium salt coupling to minimize side reactions .
  • Catalyst screening : Test alternatives to sodium tert-butoxide (e.g., K₂CO₃) for milder conditions.
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 45 min vs. 3–6 hrs for conventional reflux) .
  • Yield challenges : Moderate yields (~40–60%) in traditional methods suggest exploring stoichiometric adjustments or flow chemistry .

Q. How should researchers address contradictions in spectral data during characterization?

Discrepancies in NMR or IR spectra may arise from:

  • Tautomerism : Benzo[d]thiazol-2(3H)-imine exists in equilibrium between imine and enamine forms, affecting peak splitting.
  • Salt effects : Hydrobromide formation shifts protonation states; compare data with neutral analogs .
  • Resolution : Use high-field NMR (≥400 MHz) and 2D techniques (HSQC, HMBC) to resolve overlapping signals .

Q. What strategies are effective for designing derivatives to study structure-activity relationships (SAR)?

  • Propargyl modifications : Replace prop-2-yn-1-yl with substituted alkynes to assess π-π stacking effects.
  • Isopropyl substitution : Test bulkier groups (e.g., tert-butyl) for steric hindrance in target binding .
  • Biological evaluation : Use cytotoxicity assays (e.g., MTT on cancer cell lines) and docking studies to link structural changes to activity .

Q. How can purification challenges be mitigated for complex reaction mixtures?

  • TLC optimization : Adjust mobile phase polarity (e.g., chloroform:methanol, 9:1) for better separation.
  • Column chromatography : Use gradient elution (ethyl acetate in hexane, 10→50%) to isolate polar byproducts .
  • Recrystallization : Ethanol/water mixtures often yield pure crystals for hydrobromide salts .

Data Contradiction Analysis

Q. Why do synthesis yields vary across reported methods?

Comparative analysis of methods reveals:

MethodYield RangeKey Variables
Conventional reflux 40–60%Temperature control, base
Microwave-assisted 65–75%Reduced reaction time
Discrepancies stem from reaction kinetics (e.g., faster completion under microwave irradiation) and side reactions (e.g., propargyl group oxidation).

Biological Activity Evaluation

Q. What assays are recommended for preliminary bioactivity screening?

  • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
  • Anticancer : MTT assay (IC₅₀ determination in HepG2 or MCF-7 cells) .
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases linked to disease pathways .

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